
Thiopc
概要
説明
Thiopc, also known as Palmitoyl thio-PC, is a thioester analog of glycerophospholipids. It is a chromogenic substrate for phospholipase A2 (PLA2) activity measurement. The compound contains a palmitoyl thioester at the sn-2 position of the glycerol backbone, which is hydrolyzed by PLA2 to yield a free thiol that reacts with Ellman’s reagent, producing a bright yellow product with an absorbance maximum at 412 nm .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Palmitoyl thio-PC involves the esterification of glycerol with palmitic acid at the sn-1 position, followed by the introduction of a thioester group at the sn-2 position. The reaction conditions typically involve the use of a base catalyst and an organic solvent to facilitate the esterification process. The final product is purified through crystallization or chromatography to achieve high purity .
Industrial Production Methods
Industrial production of Palmitoyl thio-PC follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The compound is then formulated into a crystalline solid for ease of handling and storage .
化学反応の分析
Types of Reactions
Palmitoyl thio-PC undergoes several types of chemical reactions, including:
Hydrolysis: The thioester bond at the sn-2 position is hydrolyzed by PLA2, yielding a free thiol and a lysophospholipid.
Oxidation: The free thiol produced from hydrolysis can undergo oxidation to form disulfides.
Substitution: The thioester group can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Phospholipase A2 (PLA2) in a buffer solution.
Oxidation: Oxidizing agents such as hydrogen peroxide or atmospheric oxygen.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base catalyst.
Major Products Formed
Hydrolysis: Free thiol and lysophospholipid.
Oxidation: Disulfides.
Substitution: Thiol-substituted derivatives.
科学的研究の応用
Chemistry
Palmitoyl thio-PC is used as a substrate in enzymatic assays to measure PLA2 activity. It is also employed in studies involving lipid metabolism and phospholipid biochemistry .
Biology
In biological research, Palmitoyl thio-PC is used to investigate the role of PLA2 in cellular processes, including membrane remodeling and signal transduction. It is also utilized in studies of lipid-protein interactions and membrane dynamics .
Medicine
Palmitoyl thio-PC has applications in medical research, particularly in the study of inflammatory diseases where PLA2 activity is implicated. It is used to screen for potential inhibitors of PLA2, which could serve as therapeutic agents for conditions such as arthritis and cardiovascular diseases .
Industry
In the industrial sector, Palmitoyl thio-PC is used in the development of diagnostic kits for measuring PLA2 activity. It is also employed in the formulation of biochemical reagents and research tools .
作用機序
The mechanism of action of Palmitoyl thio-PC involves its hydrolysis by PLA2. The enzyme cleaves the thioester bond at the sn-2 position, releasing a free thiol and a lysophospholipid. The free thiol then reacts with Ellman’s reagent, producing a yellow chromophore that can be quantified spectrophotometrically. This reaction allows for the measurement of PLA2 activity in various biological samples .
類似化合物との比較
Similar Compounds
Phosphatidylcholine (PC): A common phospholipid found in cell membranes, differing from Palmitoyl thio-PC by the presence of an ester bond instead of a thioester bond.
Lysophosphatidylcholine (LPC): A product of PLA2 activity on phosphatidylcholine, similar to the lysophospholipid produced from Palmitoyl thio-PC hydrolysis.
Phosphatidylethanolamine (PE): Another phospholipid with a similar structure but containing an ethanolamine head group instead of choline.
Uniqueness
Palmitoyl thio-PC is unique due to its thioester bond at the sn-2 position, which makes it a specific substrate for PLA2. This specificity allows for precise measurement of PLA2 activity, distinguishing it from other phospholipids that do not contain a thioester bond .
特性
IUPAC Name |
[(2R)-3-hexadecoxy-2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]sulfanylpropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H82NO6PS/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-44(46)53-43(42-51-52(47,48)50-40-38-45(3,4)5)41-49-39-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h14,16,20,22,24-25,29,31,43H,6-13,15,17-19,21,23,26-28,30,32-42H2,1-5H3/b16-14+,22-20+,25-24+,31-29+/t43-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSCLGYBUIDZNF-SEHARXJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCC/C=C/C/C=C/C/C=C/C/C=C/CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H82NO6PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146797-82-2 | |
| Record name | 1-Hexadecyl-2-arachidonoylthio-2-deoxyglycero-3-phosphorylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146797822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


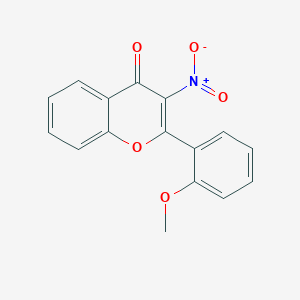
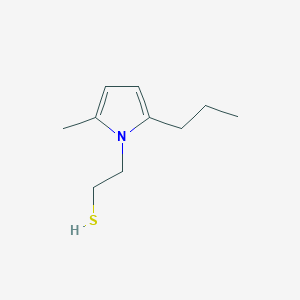

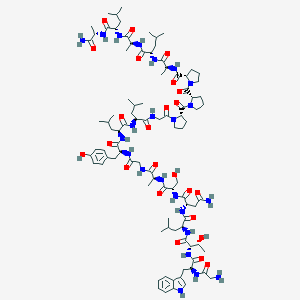
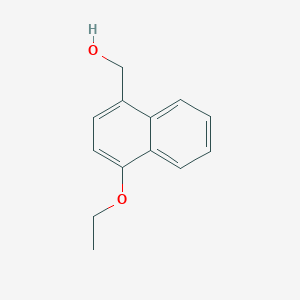
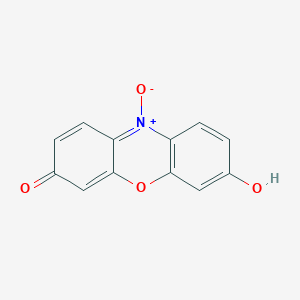
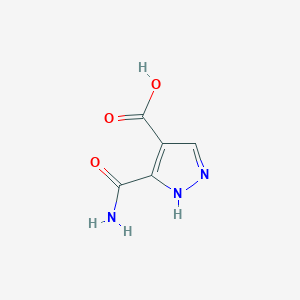
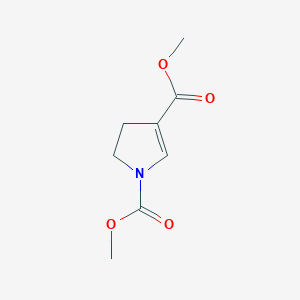
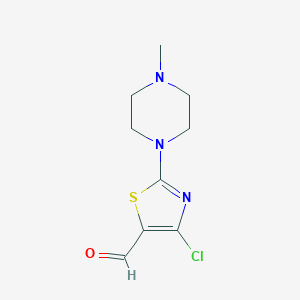
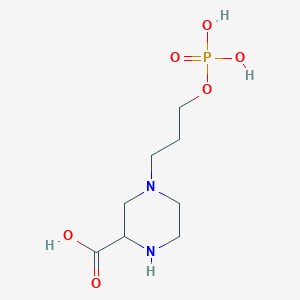
![dimethyl (Z)-2-[(3S,4R)-5,6,7-trihydroxy-3-methoxycarbonyl-1-oxo-3,4-dihydroisochromen-4-yl]but-2-enedioate](/img/structure/B115854.png)
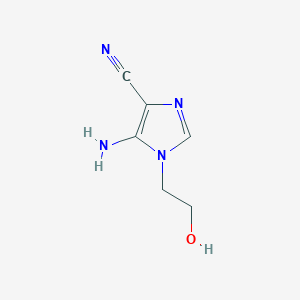
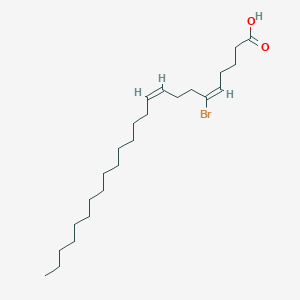
![4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane](/img/structure/B115863.png)
